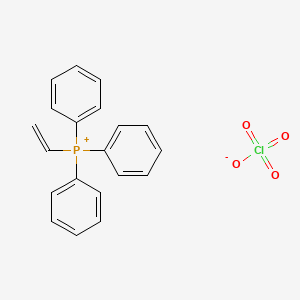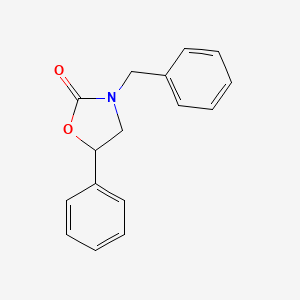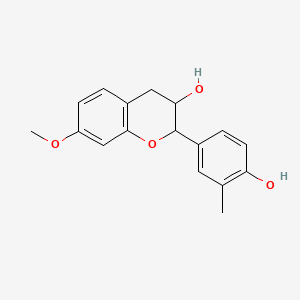
2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include phenolic compounds and methoxy-substituted benzaldehydes. The synthesis could involve:
Aldol Condensation: Combining the phenolic compound with benzaldehyde under basic conditions.
Cyclization: Forming the benzopyran ring through intramolecular cyclization.
Reduction: Reducing any intermediate double bonds to achieve the desired dihydro structure.
Methoxylation: Introducing the methoxy group through methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using catalysts to increase yield and purity, as well as employing continuous flow reactors for efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, benzopyran derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
Pharmaceutical research might explore this compound for its potential as a drug candidate. Its structural features could interact with biological targets to produce therapeutic effects.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
作用機序
The mechanism of action for this compound would depend on its specific biological activity. Generally, benzopyran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and hydroxy groups might play a role in binding to these molecular targets.
類似化合物との比較
Similar Compounds
Coumarins: Another class of benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Naturally occurring benzopyrans with antioxidant and anti-inflammatory activities.
Chromenes: Compounds with a similar core structure but different substituents.
Uniqueness
What sets 2H-1-Benzopyran-3-ol, 3,4-dihydro-2-(4-hydroxy-3-methylphenyl)-7-methoxy- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydroxy groups provides unique sites for chemical interactions.
特性
CAS番号 |
116139-52-7 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
2-(4-hydroxy-3-methylphenyl)-7-methoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C17H18O4/c1-10-7-12(4-6-14(10)18)17-15(19)8-11-3-5-13(20-2)9-16(11)21-17/h3-7,9,15,17-19H,8H2,1-2H3 |
InChIキー |
BVZKYKMYKRBBCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2C(CC3=C(O2)C=C(C=C3)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


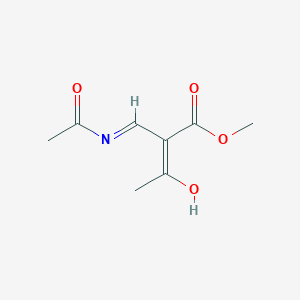
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
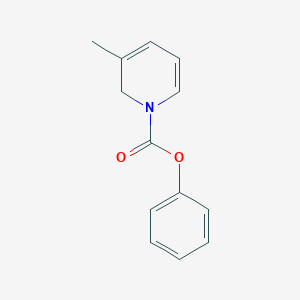
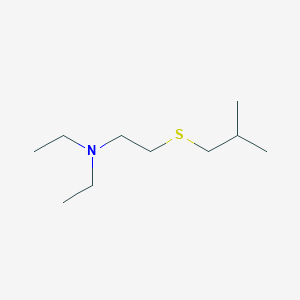
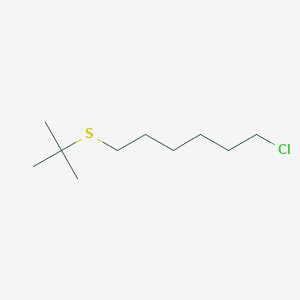

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

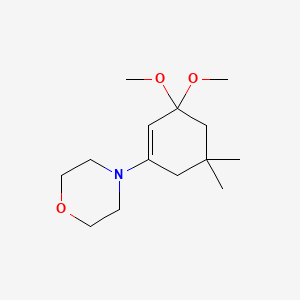
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
